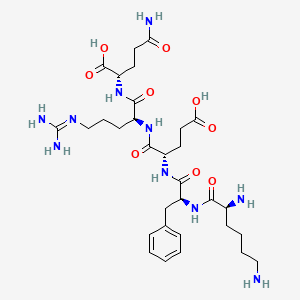

Lys-Phe-Glu-Arg-Gln

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H50N10O9 |

|---|---|

Molecular Weight |

706.8 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H50N10O9/c32-15-5-4-9-19(33)26(45)41-23(17-18-7-2-1-3-8-18)29(48)39-21(12-14-25(43)44)28(47)38-20(10-6-16-37-31(35)36)27(46)40-22(30(49)50)11-13-24(34)42/h1-3,7-8,19-23H,4-6,9-17,32-33H2,(H2,34,42)(H,38,47)(H,39,48)(H,40,46)(H,41,45)(H,43,44)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

KIMKBQNKPBJGBS-VUBDRERZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

The KFERQ Motif: A Technical Guide to its Function in Chaperone-Mediated Autophagy

For Researchers, Scientists, and Drug Development Professionals

The pentapeptide Lys-Phe-Glu-Arg-Gln (KFERQ) and biochemically similar motifs are not direct agents of proteolysis but rather sophisticated targeting signals that earmark specific cytosolic proteins for degradation through a selective lysosomal pathway known as Chaperone-Mediated Autophagy (CMA). This technical guide provides an in-depth exploration of the function of the KFERQ motif, the intricacies of the CMA pathway, and the experimental methodologies used to study this crucial cellular process.

The KFERQ Motif and Chaperone-Mediated Autophagy: A Molecular Overview

The canonical KFERQ pentapeptide is the prototypical targeting signal for CMA. However, a broader range of "KFERQ-like" motifs can also be recognized. These motifs are defined by the physicochemical properties of their constituent amino acids rather than a strict sequence. Generally, a KFERQ-like motif consists of:

-

A glutamine (Q) residue at either the N- or C-terminus.

-

A basic amino acid (K or R).

-

An acidic amino acid (D or E).

-

A bulky hydrophobic amino acid (F, L, I, V).

-

Another basic or bulky hydrophobic amino acid.

Approximately 25-30% of cytosolic proteins are estimated to contain a KFERQ-like motif, making them potential substrates for CMA.[1] This selective degradation pathway is integral to cellular homeostasis, playing key roles in protein quality control, stress responses, and the regulation of various metabolic processes.

The degradation of KFERQ-containing proteins via CMA is a multi-step process:

-

Recognition and Binding: The cytosolic chaperone, heat shock cognate 71 kDa protein (Hsc70), recognizes and binds to the exposed KFERQ-like motif on a substrate protein.[2]

-

Targeting to the Lysosome: The Hsc70-substrate complex translocates to the lysosomal membrane.

-

Receptor Binding: The complex docks with the lysosome-associated membrane protein type 2A (LAMP-2A), which acts as the CMA receptor.[2][3] Substrate proteins bind to the monomeric form of LAMP-2A.[4]

-

Unfolding and Translocation: The substrate protein is unfolded at the lysosomal surface and translocated across the membrane into the lysosomal lumen. This translocation requires the formation of a high-molecular-weight LAMP-2A complex.[4]

-

Degradation: Once inside the lysosome, the substrate protein is rapidly degraded by lysosomal proteases.

Quantitative Analysis of CMA Components and Substrates

While precise dissociation constants (Kd) for the interaction between KFERQ motifs and Hsc70 are not extensively documented in the literature, studies have provided insights into the binding affinities of CMA components. The cytosolic tail of LAMP-2A interacts with both Hsc70 and the CMA substrate RNase A with "comparable affinity".[2][5] This suggests a tightly regulated, multi-component binding event at the lysosomal membrane.

Quantitative proteomics has been employed to identify and quantify proteins targeted for degradation by CMA under specific conditions.

| Protein | Cellular Process | Lysosomal Enrichment (CMA-activated vs. Control) | LAMP2A-Dependency (% reduced accumulation upon LAMP2A depletion) |

| Identified CMA Substrates | |||

| EIF4A1 | Translation Initiation | > 2-fold | > 20% |

| EEF2 | Translation Elongation | > 2-fold | > 20% |

| DDX3X | Translation Initiation/RNA metabolism | > 2-fold | > 20% |

| EIF4H | Translation Initiation | > 2-fold | > 20% |

| HK2 | Glycolysis | > 2-fold | > 20% |

| LDHA | Glycolysis | > 2-fold | > 20% |

| NFKBIA | NF-κB Signaling | > 2-fold | > 20% |

Table 1: Examples of Identified CMA Substrates in Cancer Cells. Data from a quantitative multiplex mass spectrometry approach to study the proteome of isolated lysosomes in cancer cells during CMA-activated conditions.[1]

Experimental Protocols for Studying CMA

In Vitro Lysosomal Uptake and Degradation Assay

This assay directly measures the binding, uptake, and degradation of a specific substrate by isolated lysosomes.

Materials:

-

Freshly isolated, intact lysosomes from cultured cells or animal tissue.

-

Radiolabeled or purified recombinant CMA substrate (e.g., GAPDH).

-

Cytosolic chaperone fraction (containing Hsc70).

-

ATP-regenerating system (ATP, creatine (B1669601) phosphate, creatine kinase).

-

Protease inhibitors (e.g., leupeptin, pepstatin).

-

Proteinase K.

-

Trichloroacetic acid (TCA).

Methodology:

-

Lysosome Isolation: Isolate a fraction enriched in CMA-active lysosomes using a discontinuous density gradient centrifugation method.

-

Binding Assay:

-

Incubate isolated lysosomes with the CMA substrate on ice for a defined period (e.g., 30 minutes) in the absence of ATP.

-

Centrifuge to pellet the lysosomes.

-

Wash the pellet to remove unbound substrate.

-

Quantify the amount of substrate associated with the lysosomal pellet by immunoblotting or scintillation counting (if radiolabeled).

-

-

Uptake Assay:

-

Pre-incubate lysosomes with protease inhibitors to prevent the degradation of translocated substrate.

-

Incubate the lysosomes with the CMA substrate, cytosolic chaperone fraction, and ATP-regenerating system at 37°C.

-

At various time points, treat an aliquot of the reaction with Proteinase K to digest externally bound substrate.

-

Pellet the lysosomes and quantify the amount of protected (internalized) substrate.

-

-

Degradation Assay:

-

Incubate lysosomes with a radiolabeled CMA substrate, cytosolic chaperone fraction, and ATP-regenerating system at 37°C.

-

At various time points, stop the reaction by adding TCA to precipitate undegraded protein.

-

Centrifuge to pellet the precipitated protein.

-

Measure the radioactivity in the supernatant (representing degraded protein fragments) using a scintillation counter.

-

Pulse-Chase Assay for Measuring CMA-Mediated Protein Degradation in Cells

This method measures the degradation rate of a pool of long-lived proteins, allowing for the assessment of CMA activity in intact cells.

Materials:

-

Cultured cells.

-

Radioactive amino acid (e.g., ³H-leucine).

-

"Chase" medium containing an excess of the corresponding non-radioactive amino acid.

-

Lysosomal inhibitors (e.g., ammonium (B1175870) chloride and leupeptin).

-

Macroautophagy inhibitor (e.g., 3-methyladenine).

-

TCA.

Methodology:

-

Pulse Labeling: Incubate cells with a medium containing a radioactive amino acid for an extended period (e.g., 24-48 hours) to label long-lived proteins.

-

Chase: Wash the cells to remove the radioactive medium and replace it with a "chase" medium containing a high concentration of the non-radioactive amino acid. This prevents further incorporation of the radiolabel.

-

Sample Collection: At various time points during the chase, collect aliquots of the culture medium and lyse the cells.

-

Protein Precipitation: Precipitate the proteins from the cell lysates and the culture medium using TCA.

-

Quantification: Measure the radioactivity in the TCA-soluble fraction of the medium (representing degraded protein) and the TCA-precipitable fraction of the cell lysate (representing intact protein).

-

Calculating Degradation Rate: The rate of protein degradation is calculated as the increase in TCA-soluble radioactivity in the medium over time, expressed as a percentage of the total radioactivity incorporated at the beginning of the chase.

-

Isolating CMA-dependent degradation: To specifically measure CMA, experiments are performed in the presence of lysosomal inhibitors (to determine total lysosomal degradation) and a macroautophagy inhibitor. The degradation that is sensitive to lysosomal inhibitors but insensitive to the macroautophagy inhibitor is attributed to CMA.

Signaling Pathways Regulating Chaperone-Mediated Autophagy

CMA is a highly regulated process, with several signaling pathways converging to modulate its activity, primarily by controlling the expression and stability of the LAMP-2A receptor.

NRF2-Mediated Upregulation of CMA

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response, can directly upregulate CMA activity.

Caption: NRF2 signaling pathway leading to increased CMA activity.

Under conditions of oxidative stress, NRF2 is released from its inhibitor KEAP1, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter region of the LAMP2A gene, leading to increased LAMP2A expression and enhanced CMA activity.[5][6]

p38-TFEB-Mediated Regulation of CMA

The p38 MAPK and TFEB (Transcription Factor EB) signaling axis can regulate CMA, particularly in the context of neuroinflammation.

Caption: p38-TFEB pathway regulating CMA-mediated degradation of NLRP3.

Activation of p38 MAPK can phosphorylate TFEB, inhibiting its translocation to the nucleus.[7] This reduces the TFEB-mediated transcription of lysosomal genes, including LAMP2A, leading to decreased CMA activity. In the context of neuroinflammation, this can result in the reduced degradation of CMA substrates like the NLRP3 inflammasome.[7][8]

mTORC2-Mediated Inhibition of CMA

The mTORC2 (mechanistic Target of Rapamycin Complex 2) signaling pathway acts as a negative regulator of CMA.

Caption: mTORC2 signaling pathway negatively regulating CMA at the lysosomal membrane.

Located at the lysosomal membrane, mTORC2 can phosphorylate and activate Akt.[6] Activated Akt, in turn, negatively modulates the assembly and stability of the LAMP-2A translocation complex, thereby inhibiting CMA activity.[6] This inhibition can be counteracted by the phosphatase PHLPP1, which dephosphorylates and inactivates Akt.[6]

Conclusion

The this compound motif and its variants are crucial molecular signals that direct a significant portion of the cytosolic proteome for degradation via chaperone-mediated autophagy. This selective proteolytic pathway is fundamental for maintaining cellular health and responding to stress. A thorough understanding of the CMA mechanism, its regulation by intricate signaling networks, and the experimental techniques to probe its function is paramount for researchers in cell biology and for professionals in drug development targeting diseases where proteostasis is compromised, such as neurodegenerative disorders and cancer. The continued exploration of CMA holds significant promise for uncovering novel therapeutic targets and strategies.

References

- 1. Targetome analysis of chaperone-mediated autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of transmembrane domain of lysosome-associated membrane protein type 2a (LAMP-2A) reveals key features for substrate specificity in chaperone-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chaperone-mediated autophagy - Wikipedia [en.wikipedia.org]

- 4. The Chaperone-Mediated Autophagy Receptor Organizes in Dynamic Protein Complexes at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of Transmembrane Domain of Lysosome-associated Membrane Protein Type 2a (LAMP-2A) Reveals Key Features for Substrate Specificity in Chaperone-mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosomal mTORC2/PHLPP1/Akt regulate chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chaperone-mediated autophagy prevents collapse of the neuronal metastable proteome - PMC [pmc.ncbi.nlm.nih.gov]

The KFERQ Motif: A Technical Guide to its Discovery, History, and Role in Chaperone-Mediated Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular homeostasis relies on a delicate balance between protein synthesis and degradation. Chaperone-mediated autophagy (CMA) is a highly selective lysosomal pathway responsible for the degradation of specific cytosolic proteins, playing a crucial role in cellular quality control, stress response, and the regulation of various metabolic processes. The specificity of CMA hinges on the presence of a particular amino acid sequence within the substrate protein: the KFERQ motif. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to this critical targeting signal.

Discovery and History of the KFERQ Motif

The journey to uncovering the KFERQ motif began with investigations into the selective degradation of proteins by lysosomes, a concept that was initially met with skepticism. The pioneering work of J. Fred Dice and his colleagues in the 1980s was instrumental in shifting this paradigm.

Their research focused on the degradation of ribonuclease A (RNase A) in cultured human fibroblasts. They observed that the degradation of microinjected RNase A was enhanced under conditions of serum withdrawal, suggesting a regulated and selective process.[1][2][3] Through a series of elegant experiments involving the microinjection of radiolabeled RNase A and its fragments, they pinpointed the targeting signal to the N-terminal 20 amino acids of the protein.[2] Further dissection of this region led to the identification of the pentapeptide KFERQ (Lys-Phe-Glu-Arg-Gln) as the essential and sufficient sequence for targeting proteins for lysosomal degradation in a serum-dependent manner.[3]

This seminal discovery laid the foundation for the field of chaperone-mediated autophagy. Subsequent research identified the cytosolic chaperone Heat shock cognate 71 kDa protein (Hsc70) as the protein that recognizes the KFERQ motif and delivers the substrate to the lysosome.[4] The lysosomal receptor for this complex was later identified as the Lysosome-associated membrane protein type 2A (LAMP2A) .[5]

The KFERQ Motif: Characteristics and Prevalence

The canonical KFERQ motif is defined by the presence of specific biochemical properties within a pentapeptide sequence:

-

Two positively charged amino acids (Lysine or Arginine)

-

One negatively charged amino acid (Glutamic acid or Aspartic acid)

-

One bulky hydrophobic amino acid (Phenylalanine, Leucine, Isoleucine, or Valine)

-

A Glutamine at either the N- or C-terminus

It is the combination of these properties, rather than the exact amino acid sequence, that is critical for recognition by Hsc70.[6][7]

Furthermore, the pool of potential CMA substrates is expanded by the fact that KFERQ-like motifs can be generated through post-translational modifications such as phosphorylation or acetylation.[6] This dynamic regulation allows for the conditional targeting of proteins to CMA in response to specific cellular signals.

Quantitative Analysis of KFERQ-like Motifs

In silico analyses of various proteomes have revealed the widespread prevalence of KFERQ-like motifs, suggesting that a significant portion of the proteome has the potential to be degraded by CMA.

| Proteome | Proteins with Canonical Motifs (%) | Proteins with Phosphorylation-Generated Motifs (%) | Proteins with Acetylation-Generated Motifs (%) | Proteins with any KFERQ-like Motif (%) | Reference |

| Human | ~30-46 | ~20 | ~9 | ~65-75 | [6][8][9][10] |

| Mouse | ~45 | ~21 | ~9 | ~75 | [8][9] |

| Drosophila melanogaster | ~42 | ~22 | ~10 | ~74 | [8][9] |

| Saccharomyces cerevisiae | ~38 | ~23 | ~10 | ~71 | [8][9] |

Key Molecular Players and Signaling Pathway

The process of chaperone-mediated autophagy is a tightly regulated cascade of events involving several key proteins.

-

Recognition: The cytosolic chaperone Hsc70, along with co-chaperones, recognizes the KFERQ-like motif on a substrate protein.[11]

-

Binding to the Lysosome: The Hsc70-substrate complex translocates to the lysosomal membrane and binds to the cytosolic tail of the LAMP2A monomer.[11]

-

Unfolding and Multimerization: Upon substrate binding, LAMP2A monomers multimerize to form a translocation complex. The substrate protein is then unfolded, a prerequisite for its translocation across the lysosomal membrane.

-

Translocation and Degradation: Assisted by a luminal resident form of Hsc70 (lys-Hsc70), the unfolded substrate is translocated into the lysosomal lumen, where it is rapidly degraded by lysosomal hydrolases.[5]

-

Disassembly: After translocation, the LAMP2A multimer disassembles back into monomers, ready for another round of substrate import.

Experimental Protocols

The following sections detail the key experimental methodologies that have been instrumental in the discovery and characterization of the KFERQ motif and the CMA pathway.

Identification of the KFERQ Motif in Ribonuclease A

The original experiments by J. Fred Dice's group involved the microinjection of radiolabeled proteins into cultured human fibroblasts and monitoring their degradation rates.

Protocol: Red Cell-Mediated Microinjection and Degradation Assay [1][2][12]

-

Radiolabeling of Protein: Purified ribonuclease A (or its fragments/fusion proteins) is radiolabeled, typically with Iodine-125 (¹²⁵I), using standard methods such as the chloramine-T method.

-

Loading of Red Blood Cells: The radiolabeled protein is loaded into human red blood cells by hypotonic dialysis.

-

Microinjection: The loaded red blood cells are then fused with cultured human fibroblasts (e.g., IMR-90) using polyethylene (B3416737) glycol (PEG) to deliver the radiolabeled protein into the cytoplasm of the fibroblasts.

-

Incubation: The microinjected fibroblasts are incubated in culture medium with or without serum for various time points.

-

Sample Collection and Analysis: At each time point, the culture medium is collected, and the cells are lysed. The proteins in both the medium and the cell lysate are precipitated with trichloroacetic acid (TCA).

-

Quantification: The amount of radioactivity in the TCA-precipitable (intact protein) and TCA-soluble (degraded protein fragments and amino acids) fractions is measured using a gamma counter.

-

Calculation of Half-Life: The degradation rate and half-life of the microinjected protein are calculated from the decrease in TCA-precipitable radioactivity over time.

By comparing the degradation rates of full-length RNase A, its fragments (RNase S-protein and RNase S-peptide), and fusion proteins containing the N-terminal 20 amino acids of RNase A, Dice and his colleagues were able to demonstrate that this region was necessary and sufficient for the enhanced degradation observed upon serum withdrawal.

In Vitro Chaperone-Mediated Autophagy Assay

The development of an in vitro system using isolated lysosomes was a crucial step in dissecting the molecular machinery of CMA.

Protocol: In Vitro Lysosomal Uptake and Degradation Assay

-

Isolation of Lysosomes: Lysosomes are isolated from rat liver or cultured cells by differential centrifugation followed by density gradient centrifugation.

-

Preparation of Substrate: A known CMA substrate (e.g., GAPDH or RNase A) is radiolabeled.

-

Uptake Reaction: The radiolabeled substrate is incubated with the isolated intact lysosomes in a buffer containing an ATP-regenerating system and, if necessary, supplemented with purified Hsc70. Reactions are typically carried out at 37°C.

-

Separation of Lysosomes: After the incubation period, the lysosomes are pelleted by centrifugation to separate them from the non-imported substrate in the supernatant.

-

Quantification of Uptake and Degradation:

-

Uptake: To measure uptake, the lysosomal pellet is washed and the amount of radioactivity associated with the lysosomes is quantified. To distinguish between binding to the lysosomal surface and translocation into the lumen, a parallel reaction can be treated with a protease that degrades externally bound protein.

-

Degradation: To measure degradation, the reaction is stopped by adding TCA, and the radioactivity in the TCA-soluble fraction is quantified.

-

Co-Immunoprecipitation to Demonstrate Hsc70-Substrate Interaction

Co-immunoprecipitation (Co-IP) is a standard technique used to verify the interaction between Hsc70 and a putative CMA substrate.

Protocol: Co-Immunoprecipitation of Hsc70 and a KFERQ-containing Protein

-

Cell Lysis: Cells expressing the protein of interest are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the protein of interest (or an epitope tag on a recombinant protein). The antibody-protein complexes are then captured using protein A/G-agarose beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against Hsc70 to detect its presence in the immunoprecipitated complex.

Quantitative Data on KFERQ Motif-Mediated Processes

Binding Affinities of Hsc70 for KFERQ-like Motifs

The interaction between Hsc70 and the KFERQ motif is a critical recognition step. While extensive quantitative data across a wide range of substrates is still being compiled, studies using peptides have provided insights into these binding affinities.

| Peptide/Substrate | Hsc70 Construct | Method | Kd | Reference |

| KFERQ-like peptide | Hsc70 (BETA construct) | NMR and Fluorescent Competition | > 100 µM | [13] |

| Tau-derived peptide (non-CMA) | Hsc70 (BETA construct) | NMR | 500 nM | [13] |

| Insulin C-peptide | Hsc70 (BETA construct) | NMR and Fluorescent Competition | < 100 nM | [13] |

Note: The binding affinity of Hsc70 for KFERQ motifs within the context of a full-length, folded protein is likely to be influenced by the accessibility of the motif and other structural factors.

Degradation Rates of CMA Substrates

The degradation of CMA substrates is a dynamic process that is influenced by cellular conditions.

| Substrate | Cellular Condition | Half-life | Reference |

| Ribonuclease A (microinjected) | + Serum | 80-100 hours | [1] |

| Ribonuclease A (microinjected) | - Serum | ~40-50 hours | [1] |

| LAMP2A | Basal | ~36 hours | [4] |

| LAMP2A | Starvation | > 72 hours | [3][4] |

| Long-lived proteins (general) | Basal | >10 hours | [6] |

Conclusion and Future Directions

The discovery of the KFERQ motif revolutionized our understanding of lysosomal protein degradation, revealing a highly specific and regulated pathway. The experimental approaches detailed in this guide have been fundamental in elucidating the molecular mechanisms of chaperone-mediated autophagy. For researchers and drug development professionals, a deep understanding of the KFERQ motif and the CMA pathway offers exciting opportunities. Modulation of CMA activity, either by targeting the recognition of KFERQ-containing substrates or by regulating the core CMA machinery, holds therapeutic potential for a range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Future research will likely focus on further expanding the known repertoire of CMA substrates, deciphering the complex regulatory networks that control CMA activity, and developing targeted therapies that can harness the power of this selective degradation pathway.

References

- 1. Regulation of catabolism of ribonuclease A microinjected into human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of catabolism of microinjected ribonuclease A requires the amino-terminal 20 amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulating Chaperone-Mediated Autophagy and Its Clinical Applications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Lysosomal degradation of ribonuclease A and ribonuclease S-protein microinjected into the cytosol of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of amyloid precursor protein processing by its KFERQ motif - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the KFERQ-like Motif-Driven Degradation Pathway: Chaperone-Mediated Autophagy

A Foreword on the Lys-Phe-Glu-Arg-Gln (KFEGRQ) Sequence: The specific pentapeptide sequence this compound (KFEGRQ) is not characterized in scientific literature as a canonical signaling molecule that initiates a classical signaling pathway. However, it bears a strong biochemical resemblance to the well-documented KFERQ motif, which is central to a highly selective protein degradation pathway known as Chaperone-Mediated Autophagy (CMA). This guide will provide an in-depth exploration of the CMA pathway, the cellular machinery that recognizes and processes proteins bearing KFERQ-like motifs, and the experimental methodologies used to study this critical cellular process.

Introduction to Chaperone-Mediated Autophagy (CMA)

Chaperone-Mediated Autophagy (CMA) is a selective lysosomal degradation pathway for a specific subset of soluble cytosolic proteins.[1][2][3][4] Unlike other autophagic processes like macroautophagy, which involves the bulk sequestration of cytoplasm, CMA degrades proteins one by one.[5] This selectivity is conferred by the presence of a specific pentapeptide motif in the substrate protein, biochemically related to KFERQ (this compound).[2][6] This motif is recognized by a cytosolic chaperone, the heat shock cognate protein of 70 kDa (Hsc70), which then targets the protein for degradation in the lysosome.[1][2]

CMA plays a crucial role in cellular proteostasis by selectively removing damaged, oxidized, or misfolded proteins.[2][7] It is also involved in the cellular stress response, providing a source of amino acids during prolonged starvation by degrading non-essential proteins.[2][3] The dysregulation of CMA has been implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and metabolic diseases, making it a pathway of significant interest for therapeutic development.[2]

The Core Signaling Pathway of Chaperone-Mediated Autophagy

The CMA "pathway" is a multi-step process involving substrate recognition, targeting to the lysosome, unfolding, translocation across the lysosomal membrane, and finally, degradation.

2.1 Key Components of the CMA Pathway

| Component | Type | Function |

| KFERQ-like Motif | Targeting Signal | A pentapeptide sequence within the substrate protein that is recognized by the CMA machinery. |

| Hsc70 (HSPA8) | Cytosolic Chaperone | Recognizes the KFERQ-like motif on substrate proteins and targets them to the lysosome.[1][2][3] |

| Co-chaperones (e.g., Hsp90, Hsp40, HIP, HOP, BAG-1) | Regulatory Proteins | Modulate the binding of Hsc70 to the substrate and assist in substrate unfolding. |

| LAMP2A | Lysosomal Receptor | A single-span lysosomal membrane protein that acts as the receptor for the Hsc70-substrate complex and forms the translocation pore.[1] |

| lys-Hsc70 | Lysosomal Chaperone | A pool of Hsc70 resident within the lysosomal lumen that is required for the translocation of the substrate protein across the membrane. |

2.2 The Step-by-Step CMA Process

-

Substrate Recognition: The process begins in the cytosol where the chaperone Hsc70, along with its co-chaperones, identifies and binds to the KFERQ-like motif on a soluble protein destined for degradation.[1][2][3]

-

Targeting to the Lysosome: The Hsc70-substrate complex traffics to the lysosomal membrane.

-

Binding to LAMP2A Receptor: The complex docks at the lysosome by binding to the cytosolic tail of the LAMP2A receptor.[1]

-

Substrate Unfolding: The substrate protein must be unfolded before it can be translocated across the lysosomal membrane. This process is facilitated by the chaperone complex at the membrane.

-

LAMP2A Multimerization and Translocation: Substrate binding to LAMP2A induces the multimerization of LAMP2A monomers into a high-molecular-weight translocation complex, forming a pore through which the unfolded substrate passes.[8]

-

Translocation into the Lysosome: The translocation of the substrate into the lysosomal lumen is an ATP-dependent process and requires the assistance of lys-Hsc70 on the luminal side of the membrane.

-

Degradation: Once inside the lysosome, the substrate protein is rapidly degraded by lysosomal proteases.

-

Disassembly of the Translocation Complex: After translocation is complete, the LAMP2A multimer disassembles back into monomers, ready for another cycle of substrate binding and translocation.

References

- 1. Targetome analysis of chaperone-mediated autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chaperone-mediated autophagy prevents collapse of the neuronal metastable proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 6. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Chaperone Mediated Autophagy [reactome.org]

- 8. Methods to monitor chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Role of KFERQ sequence in chaperone-mediated autophagy

An In-depth Technical Guide on the Role of the KFERQ Sequence in Chaperone-Mediated Autophagy

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chaperone-mediated autophagy (CMA) is a highly selective lysosomal degradation pathway crucial for cellular proteostasis, quality control, and stress response.[1][2] Unlike other forms of autophagy, CMA involves the direct translocation of specific cytosolic proteins across the lysosomal membrane.[1][3] This selectivity is conferred by a unique targeting signal within the substrate proteins: a pentapeptide motif biochemically related to KFERQ.[3][4] This motif is recognized by the cytosolic chaperone Hsc70 (Heat shock cognate 71 kDa protein), initiating a multi-step process that culminates in the protein's degradation within the lysosomal lumen.[4][5] Dysregulation of CMA has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making its components attractive targets for therapeutic intervention.[3][6] This guide provides a comprehensive technical overview of the KFERQ sequence's central role in CMA, detailing the molecular machinery, regulatory pathways, quantitative data, and key experimental methodologies.

The KFERQ-like Motif: The Signature for CMA Targeting

The defining feature of a CMA substrate is the presence of a KFERQ-like motif. This pentapeptide sequence is necessary and sufficient for a protein to be targeted for lysosomal degradation via this pathway.[5]

Biochemical Properties

The canonical KFERQ motif is not a strict sequence but rather a set of biochemical properties.[7] A sequence is recognized as a KFERQ-like motif if it contains:

-

One glutamine (Q) residue, which can be at either end of the pentapeptide.[7]

-

Four other amino acids in any order, consisting of:

-

One positively charged residue (lysine [K] or arginine [R]).[6]

-

One negatively charged residue (glutamic acid [E] or aspartic acid [D]).[6]

-

One bulky hydrophobic residue (phenylalanine [F], leucine (B10760876) [L], isoleucine [I], or valine [V]).[6]

-

A second basic or bulky hydrophobic residue.[7]

-

Canonical vs. Putative Motifs

While many proteins contain a "canonical" KFERQ-like motif within their primary sequence, the pool of CMA substrates can be expanded through post-translational modifications (PTMs).[5][8] PTMs such as phosphorylation or acetylation can introduce negative charges into a sequence, creating a "putative" or "conditional" KFERQ-like motif that is only recognized by the CMA machinery under specific cellular conditions.[8][9] This adds a dynamic regulatory layer to CMA, allowing the cell to target proteins for degradation in response to specific signals.

The Core Mechanism of Chaperone-Mediated Autophagy

The degradation of a KFERQ-containing protein via CMA is a sequential process involving recognition, targeting, unfolding, and translocation.

-

Recognition and Targeting : The process begins in the cytosol where the chaperone Hsc70, often with the help of co-chaperones like Hsp40 and HOP, recognizes and binds to the exposed KFERQ-like motif of a substrate protein.[10][11] This chaperone-substrate complex is then targeted to the lysosomal membrane.[12]

-

Binding to LAMP2A : At the lysosome, the complex docks via an interaction between Hsc70 and the cytosolic tail of the Lysosome-Associated Membrane Protein Type 2A (LAMP2A), the specific receptor for CMA.[4][13] Subsequently, the substrate protein also binds directly to LAMP2A.[14]

-

Translocation Complex Assembly : Substrate binding to monomeric LAMP2A triggers its multimerization into a high-order translocation complex, estimated to be around 700 kDa.[10] This assembly is a critical step for substrate translocation and is stabilized by other proteins, including a luminal form of Hsp90.[4][10]

-

Unfolding and Translocation : The substrate protein must be unfolded to pass through the translocation pore. This unfolding is facilitated by Hsc70 at the lysosomal membrane.[12] Assisted by a resident Hsc70 within the lysosomal lumen (lys-Hsc70), the unfolded substrate is translocated across the membrane.[10][15]

-

Degradation and Receptor Disassembly : Once inside the lysosome, the substrate is rapidly degraded by acidic hydrolases. The translocation complex then disassembles, returning LAMP2A monomers to the lysosomal membrane, ready for a new cycle of substrate binding.[12]

References

- 1. Chaperone-mediated autophagy: machinery, regulation and biological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOVEL REGULATORS OF CHAPERONE-MEDIATED AUTOPHAGY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Methods to study chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chaperone-Mediated Autophagy in the Kidney: The Road More Traveled - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]

- 10. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chaperone-mediated autophagy: Molecular mechanisms and physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chaperone-Mediated Autophagy and Its Emerging Role in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Chaperone Mediated Autophagy in the Crosstalk of Neurodegenerative Diseases and Metabolic Disorders [frontiersin.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of the Lys-Phe-Glu-Arg-Gln (KFERQ) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Lys-Phe-Glu-Arg-Gln, often referred to by its single-letter code KFERQ, is a significant motif in cell biology. It is recognized as a targeting signal for a specific pathway of protein degradation known as chaperone-mediated autophagy (CMA). In this process, cytosolic proteins bearing this or a related motif are selectively identified and transported to the lysosome for degradation, particularly under conditions of stress such as nutrient deprivation.[1][2][3] The precise three-dimensional structure of the KFERQ motif, both in isolation and within the context of a larger protein, is critical for its recognition by the chaperone machinery.

This technical guide provides a comprehensive overview of the methodologies employed for the complete structural elucidation of the this compound peptide. It details experimental protocols for determining its primary, secondary, and tertiary structure and presents the data in a clear, structured format for researchers in structural biology and drug development.

Physicochemical Properties of this compound

A foundational step in any structural analysis is the characterization of the peptide's basic chemical and physical properties. These data are essential for sample preparation, purification, and the design of subsequent experiments. The key properties of the KFERQ peptide are summarized in the table below, based on computed data.[4]

| Property | Value | Source |

| Molecular Formula | C31H50N10O9 | PubChem[4] |

| Molecular Weight | 706.8 g/mol | PubChem[4] |

| Exact Mass | 706.37622321 Da | PubChem[4] |

| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid | PubChem[4] |

| Topological Polar Surface Area | 351 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 13 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 11 | PubChem[4] |

| Rotatable Bond Count | 25 | PubChem[4] |

| XLogP3 | -7.8 | PubChem[4] |

Primary Structure Determination

Confirming the amino acid sequence is the first and most critical step in structural analysis. The two primary methods for this are Edman degradation and mass spectrometry.

Edman Degradation

Edman degradation is a classic chemical method for sequencing amino acids from the N-terminus of a peptide.[5][6] It involves a cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and then identifying the resulting derivative.[6][7] Modern automated sequencers can accurately sequence up to 30-50 residues with high efficiency.[5][8]

-

Sample Preparation :

-

Coupling Reaction :

-

Cleavage Reaction :

-

Conversion and Identification :

-

The unstable ATZ-amino acid is extracted (e.g., with butyl chloride) and converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid (e.g., 25% TFA).[8]

-

The PTH-amino acid is injected into a high-performance liquid chromatography (HPLC) system.

-

Identify the amino acid by comparing its retention time to that of known PTH-amino acid standards.

-

-

Cycle Repetition :

-

The shortened peptide (FERQ) remaining on the PVDF membrane is automatically subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid (Phe), and so on, until the entire sequence is determined.[8]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful, rapid, and highly sensitive technique for peptide and protein analysis.[9] For sequencing, tandem mass spectrometry (MS/MS) is employed, often coupled with liquid chromatography (LC-MS/MS) for sample separation.[10][11]

-

Sample Preparation :

-

Dissolve the purified KFERQ peptide in a suitable solvent, such as water with 0.1% formic acid, to a concentration of approximately 1 pmol/µL.

-

-

Chromatographic Separation (LC) :

-

Inject the peptide sample into a reversed-phase HPLC system (e.g., using a C18 column).[12]

-

Separate the peptide from any impurities using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) against an aqueous solvent (e.g., water with 0.1% formic acid).[12][13]

-

-

Ionization (MS1) :

-

The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for peptides.[10]

-

In the ESI source, the peptide is ionized, typically acquiring one or more protons to form positively charged ions (e.g., [M+H]+, [M+2H]2+).

-

The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the parent ion of the KFERQ peptide.

-

-

Isolation and Fragmentation (MS/MS) :

-

The parent ion corresponding to the KFERQ peptide is selectively isolated in the mass analyzer (e.g., a quadrupole or ion trap).

-

This isolated ion is then fragmented, usually by collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen).[10] This breaks the peptide bonds at predictable locations.

-

-

Fragment Analysis (MS2) :

-

The m/z ratios of the resulting fragment ions are measured in a second stage of mass analysis.

-

This produces an MS/MS spectrum containing series of fragment ions (b-ions and y-ions) that differ by the mass of a single amino acid residue.

-

-

Data Interpretation :

-

The amino acid sequence can be determined de novo by calculating the mass differences between adjacent peaks in the b-ion and/or y-ion series.[10]

-

Alternatively, the experimental MS/MS spectrum can be matched against a theoretical spectrum generated from a database sequence to confirm the identity.[14]

-

Caption: General workflow for determining the primary structure of the KFERQ peptide.

Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution.[15][16][17] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[18] Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra in the far-UV region (190–250 nm).[17][18]

-

Sample Preparation :

-

Dissolve the lyophilized KFERQ peptide in a suitable buffer that does not have high absorbance in the far-UV region. A 10 mM sodium phosphate (B84403) buffer at pH 7.0 is a common choice.[17][19]

-

Determine the precise peptide concentration, typically in the range of 0.05 to 0.5 mg/mL.[15]

-

Prepare a buffer-only blank for background correction.

-

-

Instrument Setup :

-

Data Acquisition :

-

Record a baseline spectrum using the buffer-only blank.

-

Record the spectrum of the KFERQ peptide sample.

-

-

Data Processing and Analysis :

-

Subtract the buffer baseline spectrum from the peptide sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues (5).

-

Analyze the resulting spectrum. For a short, flexible peptide like KFERQ, the spectrum is likely to be dominated by a strong negative band near 200 nm, characteristic of a random coil or unordered structure.

-

Caption: Workflow for analyzing the secondary structure of KFERQ using CD spectroscopy.

Tertiary (3D) Structure Determination

Determining the high-resolution, three-dimensional structure of a peptide can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the 3D structure of peptides and proteins in solution, which closely mimics their native physiological environment.[20][21] It relies on the magnetic properties of atomic nuclei and can provide information about atom connectivity and spatial proximities.[22]

-

Sample Preparation :

-

A relatively high concentration of the peptide is required, typically >0.5 mM.[23]

-

Dissolve the peptide in a suitable buffer (e.g., phosphate buffer), maintaining a pH < 7.5 to observe amide protons.[23]

-

The final sample volume should be around 500 µL, containing 5-10% Deuterium Oxide (D2O) for the instrument's lock signal.[23]

-

-

Data Acquisition :

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[24] Key experiments include:

-

TOCSY (Total Correlation Spectroscopy) : Identifies protons that are part of the same amino acid spin system (i.e., connected through bonds).[21][24]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space (< 5-6 Å), regardless of whether they are bonded. This is the primary source of 3D structural information.[22][24]

-

COSY (Correlation Spectroscopy) : Shows correlations between protons separated by two or three bonds.[21]

-

-

-

Resonance Assignment :

-

The first step in analysis is to assign every proton signal in the spectra to a specific atom in the KFERQ peptide sequence.

-

This is done by using the TOCSY spectra to identify the spin systems of each amino acid type and then using the NOESY spectra to "walk" along the peptide backbone, connecting one amino acid to the next (sequential assignment).[22]

-

-

Structural Restraint Generation :

-

Structure Calculation and Refinement :

-

Use the collected distance and dihedral angle restraints as input for molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH).

-

The software calculates an ensemble of 3D structures that are consistent with the experimental restraints.

-

The final ensemble of structures is refined, often in a simulated water environment, and validated for quality using programs like PROCHECK-NMR.

-

Caption: Workflow for determining the 3D solution structure of KFERQ using NMR.

X-ray Crystallography

X-ray crystallography provides atomic-resolution 3D structures of molecules in their solid, crystalline state.[25][26] While extremely powerful, the main challenge for small, flexible peptides like KFERQ is obtaining high-quality crystals that diffract X-rays.[25][27]

-

Crystallization :

-

This is the most critical and often bottleneck step.[25]

-

Prepare a highly concentrated and pure solution of the KFERQ peptide.

-

Screen a wide range of crystallization conditions (precipitants, salts, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

The goal is to find a condition where the peptide molecules slowly come out of solution to form a well-ordered, single crystal.

-

-

Data Collection :

-

Once a suitable crystal is grown, it is harvested, cryo-protected (to prevent damage from radiation), and mounted in a goniometer.

-

The crystal is exposed to a high-intensity beam of X-rays, often at a synchrotron facility.[28]

-

As the crystal is rotated in the beam, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots that is recorded by a detector.[28]

-

-

Data Processing :

-

The collected diffraction images are processed to determine the position and intensity of each spot. This information is used to calculate the dimensions of the unit cell and the symmetry of the crystal.

-

-

Phase Determination :

-

The "phase problem" is a central challenge: the intensities of the spots are measured, but their phase information is lost.

-

For a small peptide, phases may be determined using ab initio methods (direct methods) or by incorporating a heavy atom into the peptide (e.g., selenomethionine (B1662878) substitution, though not applicable here) for anomalous dispersion methods.[28]

-

-

Model Building and Refinement :

-

Using the determined phases and measured intensities, an electron density map is calculated.[27][28]

-

An atomic model of the KFERQ peptide is built into the electron density map using computer graphics software.

-

This initial model is then refined through iterative cycles to improve its fit to the experimental data, resulting in a final, high-resolution 3D structure. The quality of the final model is assessed using metrics like R-factor and R-free.[28]

-

Caption: Workflow for determining the 3D solid-state structure of KFERQ.

Biological Context: The KFERQ Motif in Chaperone-Mediated Autophagy (CMA)

The KFERQ peptide sequence is the canonical targeting motif for chaperone-mediated autophagy.[1][3] Proteins containing this motif are selectively degraded in lysosomes, a process that becomes upregulated during cellular stress.[2] Understanding this pathway is crucial for appreciating the functional significance of the peptide's structure.

The key steps of the CMA pathway are:

-

Recognition : The KFERQ motif, exposed on a substrate protein, is recognized and bound by the heat shock cognate 71 kDa protein (Hsc70), a cytosolic chaperone.

-

Targeting : The Hsc70-substrate complex is targeted to the lysosomal membrane.

-

Docking : The complex docks with the Lysosome-Associated Membrane Protein type 2A (LAMP-2A), which acts as the receptor and forms part of a translocation complex.

-

Unfolding and Translocation : The substrate protein is unfolded and translocated across the lysosomal membrane into the lumen.

-

Degradation : Once inside the lysosome, the protein is rapidly degraded by lysosomal proteases.

Caption: The KFERQ motif is recognized by Hsc70, targeting proteins for degradation via CMA.

Conclusion

The structural analysis of the this compound peptide requires a multi-faceted approach combining several powerful analytical techniques. While mass spectrometry and Edman degradation can definitively confirm its primary sequence, Circular Dichroism provides insight into its likely disordered conformation in solution. For high-resolution 3D structural data, NMR spectroscopy and X-ray crystallography are the methods of choice, revealing its atomic arrangement in solution and solid states, respectively. A thorough understanding of these structures is paramount for elucidating the precise mechanisms of its recognition in biological pathways like chaperone-mediated autophagy and for designing potential therapeutic interventions that modulate this process.

References

- 1. Proteins containing peptide sequences related to this compound are selectively depleted in liver and heart, but not skeletal muscle, of fasted rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C31H50N10O9 | CID 45107440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 8. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 9. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 13. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 15. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 16. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 18. verifiedpeptides.com [verifiedpeptides.com]

- 19. researchgate.net [researchgate.net]

- 20. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 22. chem.uzh.ch [chem.uzh.ch]

- 23. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 24. youtube.com [youtube.com]

- 25. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. X-ray crystallography of peptides: the contributions of the Italian laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]

- 28. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]

An In-depth Technical Guide to the Identification of KFERQ Motifs in Novel Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaperone-mediated autophagy (CMA) is a selective lysosomal degradation pathway crucial for cellular homeostasis, targeting specific cytosolic proteins for degradation. The selectivity of CMA is conferred by the presence of a pentapeptide motif, biochemically related to KFERQ, within the substrate protein. This motif is recognized by the chaperone heat shock cognate 71 kDa protein (Hsc70), which then delivers the substrate to the lysosome-associated membrane protein type 2A (LAMP2A) for translocation into the lysosomal lumen and subsequent degradation. The dysregulation of CMA has been implicated in numerous pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making the identification of novel CMA substrates a critical area of research for understanding disease mechanisms and developing novel therapeutic strategies. This guide provides a comprehensive technical overview of the methodologies required to identify and validate KFERQ motifs in novel proteins, encompassing both computational prediction and experimental validation.

Introduction to the KFERQ Motif and Chaperone-Mediated Autophagy

Chaperone-mediated autophagy is a highly specific process for the degradation of soluble cytosolic proteins.[1] Unlike other autophagy pathways, CMA does not involve the formation of autophagosomes but instead relies on the direct translocation of substrate proteins across the lysosomal membrane.[2] This process is initiated by the recognition of the KFERQ-like motif in the substrate protein by a cytosolic chaperone complex, primarily involving Hsc70.[3]

The canonical KFERQ-like motif is defined by the presence of:

-

One or two positively charged residues (K, R)

-

One or two bulky hydrophobic residues (F, I, L, V)

-

One negatively charged residue (D, E)

-

A Q residue at either the N- or C-terminus of the pentapeptide.[4][5]

Furthermore, post-translational modifications such as phosphorylation or acetylation can generate "putative" or "conditional" KFERQ-like motifs, expanding the scope of the CMA-degradable proteome.[5]

Once the Hsc70-substrate complex is formed, it docks at the lysosomal membrane by binding to the cytosolic tail of LAMP2A, the rate-limiting receptor for CMA.[1] The substrate protein is then unfolded and translocated into the lysosomal lumen, where it is rapidly degraded by lysosomal proteases.[6]

Signaling Pathways Regulating Chaperone-Mediated Autophagy

The activity of CMA is tightly regulated by various signaling pathways that respond to cellular stress and nutrient availability. Key regulators include mTORC2, p38 MAPK, GFAP, and EF1α, which modulate the assembly and stability of the LAMP2A translocation complex at the lysosomal membrane.

Experimental Workflow for KFERQ Motif Identification

The identification and validation of a KFERQ motif in a novel protein follows a multi-step process that begins with computational prediction and culminates in rigorous experimental verification.

Experimental Protocols

Computational KFERQ Motif Prediction

Objective: To identify potential KFERQ-like motifs in a protein of interest using a computational tool.

Protocol:

-

Obtain the amino acid sequence of the protein of interest in FASTA format.

-

Navigate to the KFERQ finder web server (e.g., 7--INVALID-LINK--]

-

Paste the FASTA sequence into the input box.

-

Select the desired motif classes to search for (canonical, phosphorylation-activated, acetylation-activated).

-

Initiate the search. The tool will output a list of potential KFERQ-like motifs, their location within the protein sequence, and the type of motif.

In Vitro Hsc70 Binding Assay

Objective: To determine if the protein of interest directly interacts with the Hsc70 chaperone.

Materials:

-

Purified recombinant Hsc70

-

In vitro transcribed and translated, radiolabeled protein of interest (e.g., with 35S-methionine)

-

Protein A/G agarose (B213101) beads

-

Anti-Hsc70 antibody

-

Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, pH 7.2)

-

Wash buffer (Binding buffer with 150 mM KCl)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

-

Incubate 1-2 µg of purified Hsc70 with 10-20 µL of in vitro translated, radiolabeled protein of interest in 500 µL of binding buffer for 1-2 hours at 4°C with gentle rotation.

-

Add 1-2 µg of anti-Hsc70 antibody and incubate for an additional 1 hour at 4°C.

-

Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation (e.g., 1000 x g for 2 minutes at 4°C).

-

Wash the beads three times with 1 mL of wash buffer.

-

Elute the bound proteins by adding 30 µL of elution buffer and boiling for 5 minutes.

-

Analyze the eluate by SDS-PAGE and autoradiography to detect the presence of the radiolabeled protein of interest.

In Vitro Lysosomal Uptake and Degradation Assay

Objective: To determine if the protein of interest can be taken up and degraded by isolated lysosomes in a CMA-dependent manner.

Materials:

-

Freshly isolated, intact lysosomes from rat liver or cultured cells.[8][9]

-

Radiolabeled protein of interest

-

Uptake buffer (e.g., 10 mM MOPS, 0.25 M sucrose, pH 7.2)

-

ATP regenerating system (e.g., 1 mM ATP, 10 mM creatine (B1669601) phosphate, 50 µg/mL creatine kinase)

-

Protease inhibitors (e.g., leupeptin, pepstatin A)

-

Trichloroacetic acid (TCA)

Protocol:

-

Prepare two sets of reactions: one for uptake and one for degradation.

-

For the uptake assay, pre-incubate isolated lysosomes with protease inhibitors for 10 minutes on ice.

-

Incubate 50-100 µg of isolated lysosomes with the radiolabeled protein of interest and the ATP regenerating system in uptake buffer for 30-60 minutes at 37°C.

-

For the degradation assay, omit the protease inhibitors.

-

Stop the reaction by placing the tubes on ice and pelleting the lysosomes by centrifugation.

-

For the uptake assay, wash the lysosomal pellet, lyse the lysosomes, and analyze the lysate by SDS-PAGE and autoradiography.

-

For the degradation assay, precipitate the protein from the supernatant with TCA and measure the radioactivity in the acid-soluble fraction (degraded protein) using a scintillation counter.

Cellular Validation of KFERQ Motifs

4.4.1. Site-Directed Mutagenesis

Objective: To mutate the putative KFERQ motif in the protein of interest to assess its functional importance.

Protocol:

-

Design primers containing the desired mutation (e.g., substituting key residues with alanine).[10][11]

-

Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase and a plasmid containing the cDNA of the protein of interest as a template.

-

Digest the parental, non-mutated plasmid with DpnI.

-

Transform the mutated plasmid into competent E. coli.

-

Verify the mutation by DNA sequencing.

4.4.2. Cycloheximide (B1669411) (CHX) Chase Assay

Objective: To compare the degradation rate of the wild-type protein with the KFERQ-mutant protein in cells.

Protocol:

-

Transfect cells with plasmids expressing either the wild-type or the KFERQ-mutant protein.

-

Treat the cells with cycloheximide (a protein synthesis inhibitor, e.g., 50-100 µg/mL) to block new protein synthesis.[2][12]

-

Harvest cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).

-

Analyze the protein levels of the wild-type and mutant proteins at each time point by Western blotting. A functional KFERQ motif will result in a faster degradation rate for the wild-type protein compared to the mutant.

4.4.3. Co-immunoprecipitation (Co-IP)

Objective: To determine if the interaction of the protein of interest with Hsc70 and LAMP2A is dependent on the KFERQ motif.

Protocol:

-

Co-transfect cells with plasmids expressing the protein of interest (wild-type or KFERQ-mutant) and tagged Hsc70 or LAMP2A.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Incubate the cell lysate with an antibody against the tag on Hsc70 or LAMP2A.

-

Precipitate the immune complexes using Protein A/G agarose beads.

-

Wash the beads to remove non-specific binding.

-

Elute the bound proteins and analyze by Western blotting using an antibody against the protein of interest. A loss or significant reduction in the interaction for the KFERQ-mutant protein indicates that the motif is required for binding.[13][14]

Data Presentation

Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Hsc70 Binding Affinity

| Protein | KFERQ Motif | Binding Affinity (Kd) |

| Wild-type Protein X | Present | [Insert Value] |

| Mutant Protein X | Absent | [Insert Value] |

| Positive Control | Present | [Insert Value] |

| Negative Control | Absent | No significant binding |

Table 2: In Vitro Lysosomal Degradation Rate

| Protein | Condition | % Degradation at 60 min |

| Wild-type Protein X | + ATP | [Insert Value] |

| Wild-type Protein X | - ATP | [Insert Value] |

| Mutant Protein X | + ATP | [Insert Value] |

Table 3: Cellular Protein Half-life (CHX Chase)

| Protein | Half-life (hours) |

| Wild-type Protein X | [Insert Value] |

| Mutant Protein X | [Insert Value] |

Conclusion

The identification of novel KFERQ motifs and, by extension, new CMA substrates is a rapidly advancing field with significant implications for both basic science and drug development. The combination of computational prediction tools and rigorous experimental validation, as outlined in this guide, provides a robust framework for researchers to confidently identify and characterize proteins targeted for degradation by this selective autophagic pathway. A thorough understanding of the expanding CMA proteome will undoubtedly pave the way for novel therapeutic interventions targeting the intricate network of cellular protein quality control.

References

- 1. researchgate.net [researchgate.net]

- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 3. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.library.nyu.edu [search.library.nyu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rshine.einsteinmed.edu [rshine.einsteinmed.edu]

- 8. Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Constitutive Activation of Chaperone-mediated Autophagy in Cells with Impaired Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-Directed Mutagenesis [protocols.io]

- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 13. Deacetylation of HSC70 by SIRT2 promotes chaperone mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of amyloid precursor protein processing by its KFERQ motif - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Evolutionary Conservation of the KFERQ Sequence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pentapeptide sequence KFERQ and its variants, collectively known as KFERQ-like motifs, are central to the selective degradation of cytosolic proteins via chaperone-mediated autophagy (CMA). This technical guide provides a comprehensive overview of the evolutionary conservation of this motif, the experimental methodologies used to study it, and the signaling pathways that regulate this crucial cellular process. A thorough understanding of the KFERQ motif and its role in CMA is paramount for researchers in cell biology, aging, and neurodegenerative diseases, as well as for professionals in drug development targeting protein degradation pathways. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for the scientific community.

The KFERQ Motif: A Key to Selective Protein Degradation

The KFERQ motif is a targeting signal recognized by the molecular chaperone Hsc70 (Heat shock cognate 71 kDa protein), initiating the process of chaperone-mediated autophagy.[1][2] This pathway is distinct from other forms of autophagy in its selectivity for individual proteins, which are then translocated directly across the lysosomal membrane for degradation.

Defining the KFERQ-like Motif

The canonical KFERQ motif is defined by the presence of specific amino acid properties within a pentapeptide sequence:

-

A positively charged residue: Lysine (B10760008) (K) or Arginine (R)

-

A negatively charged residue: Glutamic acid (E) or Aspartic acid (D)

-

A hydrophobic residue: Phenylalanine (F), Leucine (L), Isoleucine (I), or Valine (V)

-

A glutamine (Q) at either the N- or C-terminus of the motif.

Beyond this canonical sequence, KFERQ-like motifs can also be generated through post-translational modifications (PTMs), expanding the scope of the CMA-degradable proteome. These include:

-

Phosphorylation-generated motifs: Phosphorylation of serine (S), threonine (T), or tyrosine (Y) can introduce the necessary negative charge.

-

Acetylation-generated motifs: Acetylation of a lysine (K) can mimic the properties of glutamine (Q).[1]

Prevalence and Evolutionary Conservation of the KFERQ Motif

While the CMA machinery, particularly the lysosomal receptor LAMP2A, is considered a relatively recent evolutionary development, the KFERQ-like motif is widespread across eukaryotic proteomes.[2] This suggests that the motif predates the emergence of the CMA pathway and may have been co-opted for this function. The presence of the KFERQ motif is not, by itself, a definitive indicator of CMA capability in an organism, as another Hsc70-dependent pathway, endosomal microautophagy (eMI), also recognizes this motif.[2]

Below is a summary of the prevalence of KFERQ-like motifs in the proteomes of various species, highlighting the broad conservation of this targeting signal.

| Species | Common Name | Lineage | Canonical Motif Prevalence | Phosphorylation-generated Motif Prevalence | Acetylation-generated Motif Prevalence | Total Proteins with KFERQ-like Motifs |

| Homo sapiens | Human | Vertebrate | ~46%[3] | ~20%[3] | ~9%[3] | ~75% |

| Mus musculus | Mouse | Vertebrate | ~45%[4][5] | ~21%[4][5] | ~10%[4][5] | ~76% |

| Drosophila melanogaster | Fruit Fly | Invertebrate | ~44%[4][5] | ~22%[4][5] | ~11%[4][5] | ~77% |

| Saccharomyces cerevisiae | Baker's Yeast | Fungus | ~43%[4][5] | ~23%[4][5] | ~12%[4][5] | ~78% |

Note: Data is based on in silico analysis of reviewed proteomes and represents the percentage of proteins containing at least one of the specified motif types. The "Total" column represents the percentage of proteins with at least one of any of the three motif types.

Experimental Methodologies for Studying the KFERQ Motif and CMA

Validating a protein as a bona fide CMA substrate and characterizing the role of its KFERQ motif requires a series of rigorous experimental procedures.

Identification of Putative KFERQ-like Motifs

The initial step in investigating a protein's potential for CMA-mediated degradation is the identification of KFERQ-like motifs within its amino acid sequence.

Protocol: In Silico Identification using KFERQ finder

-

Access the KFERQ finder tool: This web-based resource allows for the direct identification of KFERQ-like motifs in protein sequences.

-

Input Protein Sequence: Submit the FASTA sequence of the protein of interest.

-

Specify Motif Types: Select the types of motifs to search for (canonical, phosphorylation-generated, acetylation-generated).

-

Analyze Results: The tool will output the location and sequence of any identified KFERQ-like motifs.

Validation of HSC70-Substrate Interaction

Co-immunoprecipitation is a standard technique to demonstrate the physical interaction between Hsc70 and a putative CMA substrate.

Protocol: Co-Immunoprecipitation of HSC70 and a KFERQ-containing Protein

-

Cell Lysis: Lyse cells expressing the protein of interest under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (or a tag appended to it).

-

Immune Complex Capture: Add protein A/G-conjugated beads to capture the antibody-protein complex.

-

Washing: Wash the beads extensively to remove non-specific binding partners.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against Hsc70 to detect its presence in the immunoprecipitated complex.

Confirmation of Lysosomal Translocation and Degradation

An in vitro CMA assay using isolated lysosomes is the gold standard for demonstrating that a protein is a direct substrate of this pathway.

Protocol: In Vitro CMA Assay

-

Isolation of Lysosomes: Isolate intact lysosomes from cultured cells or animal tissues (e.g., rat liver) using differential centrifugation and a density gradient.

-

In Vitro Translation (optional): If using a purified recombinant protein is not feasible, synthesize the radiolabeled protein of interest in vitro using a rabbit reticulocyte lysate system.

-

Binding/Uptake Assay: Incubate the isolated lysosomes with the protein of interest (radiolabeled or unlabeled) in a buffer containing an ATP-regenerating system.

-

Protease Protection: Treat a subset of samples with a protease (e.g., proteinase K) to digest externally bound protein. The protein that has been translocated into the lysosome will be protected.

-

Analysis:

-

For radiolabeled proteins, quantify the amount of radioactivity associated with the lysosomal pellet (for uptake) or the acid-soluble fraction (for degradation).

-

For unlabeled proteins, analyze the lysosomal pellet by Western blotting for the presence of the protein of interest.

-

Functional Validation of the KFERQ Motif

Site-directed mutagenesis is employed to confirm that the identified KFERQ-like motif is essential for the protein's interaction with Hsc70 and its subsequent degradation by CMA.

Protocol: Site-Directed Mutagenesis of the KFERQ Motif

-

Primer Design: Design primers containing the desired mutation(s) to disrupt the KFERQ motif (e.g., by replacing key charged or hydrophobic residues with alanine).

-

PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type cDNA of the protein of interest as a template.

-

Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Sequence Verification: Sequence the purified plasmid to confirm the presence of the desired mutation.

-

Functional Assays: Express the mutated protein in cells and repeat the co-immunoprecipitation and in vitro CMA assays to demonstrate that the mutation abolishes Hsc70 binding and lysosomal translocation/degradation.

Signaling Pathways Regulating Chaperone-Mediated Autophagy

The activity of CMA is tightly regulated by various signaling pathways that respond to cellular stress and nutrient availability. These pathways often converge on the key components of the CMA machinery, Hsc70 and LAMP2A.

Key Regulatory Pathways

-

mTORC1 Signaling: Under nutrient-rich conditions, mTORC1 is active and inhibits autophagy, including CMA. Upon starvation, mTORC1 is inhibited, leading to the activation of CMA.

-

AMPK Signaling: As a cellular energy sensor, AMPK is activated under low energy conditions (high AMP/ATP ratio). Activated AMPK can promote autophagy, including CMA, to restore cellular energy levels.

-

Stress-induced Pathways: Various cellular stresses, such as oxidative stress and ER stress, can induce CMA as a protective mechanism to clear damaged proteins.

Visualizing CMA Regulatory Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core CMA pathway and a key regulatory signaling cascade.

Caption: The core chaperone-mediated autophagy (CMA) pathway.

Caption: Key signaling pathways regulating CMA activity.

Conclusion and Future Directions

The evolutionary conservation of the KFERQ sequence underscores its fundamental importance in cellular proteostasis. The methodologies outlined in this guide provide a robust framework for the identification and validation of new CMA substrates, paving the way for a deeper understanding of this selective degradation pathway. As our knowledge of the intricate signaling networks that regulate CMA expands, so too will the opportunities for therapeutic intervention in diseases characterized by aberrant protein accumulation, such as neurodegenerative disorders and certain cancers. Future research will likely focus on the development of more specific modulators of CMA activity and the elucidation of the complex interplay between CMA and other cellular quality control mechanisms. This in-depth technical guide serves as a foundational resource for researchers and professionals dedicated to advancing this exciting field.

References

- 1. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Post-translational modifications affecting Lys-Phe-Glu-Arg-Gln